molecular formula C8H6N2S2 B7777195 quinazoline-2,4-dithiol

quinazoline-2,4-dithiol

Cat. No.: B7777195
M. Wt: 194.3 g/mol
InChI Key: ZIOAGVULHUBXBS-UHFFFAOYSA-N
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Description

Quinazoline-2,4-dithiol is a heterocyclic compound featuring a quinazoline backbone with two thiol (-SH) groups at the 2- and 4-positions. Thiol groups in organic compounds are known for their reactivity, particularly in forming disulfide bonds, which can influence bioavailability and target interactions. This article compares this compound with its structural analogs, focusing on synthesis, bioactivity, and structural nuances.

Properties

IUPAC Name

quinazoline-2,4-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOAGVULHUBXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorobenzylamine typically involves the fluorination of benzylamine derivatives. One common method is the direct fluorination of benzylamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 3,4,5-Trifluorobenzylamine may involve multi-step processes starting from commercially available precursors. The process includes the nitration of benzene, reduction to benzylamine, and subsequent fluorination. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorobenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Imines: Formed through substitution reactions.

    Nitroso and Nitro Derivatives: Formed through oxidation reactions.

    Primary Amines: Formed through reduction reactions.

Scientific Research Applications

3,4,5-Trifluorobenzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying enzyme mechanisms and drug interactions.

    Medicine: Investigated for its potential use in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Quinazoline-2,4-dione

Structural Features: Contains two ketone groups at positions 2 and 3. Synthesis: Typically synthesized from anthranilic acid derivatives or via one-pot reactions involving 2-aminobenzamides and triphosgene . For example, compound 3a (N-(2-(2-cyano-3-phenylacryloyl)-hydrazine-1-carbonothioyl)-4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-benzamide) was synthesized by refluxing precursor compounds with aromatic aldehydes . Bioactivity:

  • Exhibits antihypertensive properties (e.g., pelanserine) .
  • Anticancer activity: Derivatives functionalized at N1 and N3 positions show cytotoxicity against HCT-116 and MCF-7 cell lines (IC₅₀ = 1.18–5.69 µM) .
  • Antimicrobial: 8-Methoxy derivatives demonstrate rapid bactericidal effects against fluoroquinolone-resistant E. coli .

Thioamide/Thiocarbonyl Derivatives

Structural Features: Replace ketone oxygen with sulfur (C=S). Example: Compound 2 (N-[N'-(2-cyano-acetyl)-hydrazino-carbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide) . Synthesis: Reacting quinazoline-2,4-dione precursors with NH₄SCN or thiourea derivatives under reflux . Bioactivity:

  • Enhanced chitin synthase inhibition: Thiocarbonyl groups improve binding to fungal enzymes, as seen in 2'-benzoyloxycinnamaldehyde derivatives .
  • Antifungal activity: Thiourea-linked quinazolines exhibit MIC values comparable to fluconazole against Candida spp. .

Pyrazole- and Isoxazolidine-Conjugated Derivatives

Structural Features : Hybrid structures combining quinazoline with pyrazole or isoxazolidine moieties.
Synthesis : Condensation reactions with heterocyclic aldehydes or click chemistry .
Bioactivity :

  • Herbicidal activity: Pyrazole-quinazoline hybrids (e.g., compound 9aj ) show complete weed inhibition at 150 g ai/ha .
  • Anticancer: Isoxazolidine conjugates (e.g., compound 13 ) exhibit IC₅₀ = 1.18 µM against HCT-116 .

Key Difference : Hybridization expands bioactivity profiles, leveraging synergistic effects between heterocycles.

Natural Quinazoline Alkaloids

Structural Features : 1-Methyl-3-(2'-phenylethyl)-quinazoline-2,4-dione and analogs isolated from Zanthoxylum arborescens .
Bioactivity : Mild antihypertensive effects due to structural mimicry of ketanserine, a clinically used antihypertensive agent .

Key Difference : Natural derivatives often lack synthetic modifications (e.g., thiol groups), limiting their reactivity but enhancing biocompatibility.

Comparative Data Table

Compound Structural Features Key Bioactivities Synthesis Method
Quinazoline-2,4-dithiol 2,4-SH groups Hypothetical: Antifungal, redox modulation Limited data (theoretical routes)
Quinazoline-2,4-dione 2,4-CO groups Antihypertensive, anticancer, antimicrobial One-pot synthesis
Thiocarbonyl derivatives C=S at 2/4 positions Chitin synthase inhibition, antifungal Reflux with NH₄SCN
Pyrazole hybrids Pyrazole conjugation Herbicidal (150 g ai/ha efficacy) Condensation reactions
Natural alkaloids Phenylethyl/methoxy groups Mild antihypertensive Plant extraction

Discussion of Structural and Functional Nuances

  • Reactivity : Thiol groups in this compound may confer redox activity, enabling disulfide bond formation—a trait absent in diones. This could enhance interactions with cysteine-rich targets (e.g., enzymes) but reduce stability .
  • Synthetic Feasibility : Diones and thio derivatives are more accessible via established protocols (e.g., one-pot synthesis), whereas dithiols require specialized reagents to introduce -SH groups .

Q & A

Q. What are the optimal synthetic routes for quinazoline-2,4-dithiol derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via multi-step reactions involving halogen substitution, cyclization, or coupling with heterocyclic moieties. Key steps include:

  • Temperature and solvent control : Reactions often require anhydrous conditions in polar aprotic solvents (e.g., DMSO, acetonitrile) at 60–100°C to stabilize intermediates and prevent side reactions .
  • Catalysts : Palladium or copper catalysts enable efficient cross-coupling for introducing aryl/heteroaryl groups .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and ensure >90% purity . Example: A three-component reaction for 2-(substituted)-quinazoline-2,4-dithiol derivatives achieved 85% yield under nitrogen using Pd(OAc)₂ .

Q. What analytical techniques are critical for structural characterization of this compound derivatives?

  • X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–S bond lengths of ~1.68 Å in thiol derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, with aromatic protons appearing at δ 7.2–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]+ for C₁₃H₁₀N₄S₂ at m/z 295.0528) .

Q. What biological activities are reported for this compound derivatives, and how are they assessed?

  • Tyrosine kinase inhibition : Derivatives like N²-(3-fluorophenyl)quinazoline-2,4-diamine show IC₅₀ values of 0.5–5 µM in breast cancer cell lines (MCF-7, MDA-MB-231) via ATP-binding site competition .
  • Herbicidal activity : Quinazoline-2,4-diones act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, reducing chlorophyll synthesis in Arabidopsis with EC₅₀ of 10–50 nM .
  • Antimicrobial assays : Disk diffusion tests reveal zones of inhibition (15–25 mm) against S. aureus and E. coli for thiadiazole-substituted derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

  • Density functional theory (DFT) : Predicts redox behavior (e.g., ferrocenyl-substituted derivatives show one-electron oxidation at ~0.35 V vs. Ag/AgCl) and stabilizes charge-transfer states .
  • Molecular docking : Simulations with HPPD (PDB: 1SQ5) identify key hydrogen bonds between the dithiol group and His226/Asn283 residues, improving inhibitor binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values or efficacy often arise from:

  • Assay variability : Differences in cell line viability protocols (e.g., MTT vs. SRB assays) or incubation times (24–72 hrs) .
  • Solubility factors : Poor aqueous solubility of hydrophobic derivatives may understate activity; use of DMSO carriers (>0.1% v/v) can artifactually reduce efficacy .
  • Structural analogs : Subtle substitutions (e.g., Cl vs. OCH₃ groups) drastically alter membrane permeability and target engagement .

Q. What strategies improve regioselectivity and yield in halogen substitution reactions of this compound?

  • Catalyst tuning : CuI/1,10-phenanthroline systems enhance selectivity for C-6 bromination over C-8 in DMF at 80°C (yield: 78% vs. 45% without catalyst) .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of thiol groups during iodination, improving yields by 20–30% .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hrs to 45 mins) for nitro-to-amine conversions, minimizing decomposition .

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